molecular formula C14H17F2NO B5642061 Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone

Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone

Cat. No.: B5642061
M. Wt: 253.29 g/mol
InChI Key: PNQWXZJHXFUJNP-UHFFFAOYSA-N
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Description

Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone is a chemical compound that belongs to the class of organic compounds known as ketones. This compound features an azepane ring, a seven-membered nitrogen-containing ring, attached to a difluoromethylphenyl group. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Attachment of the Difluoromethylphenyl Group: This step involves the introduction of the difluoromethylphenyl group to the azepane ring. This can be achieved through Friedel-Crafts acylation using 4,5-difluoro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The azepane ring can also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl-(4-tert-butylphenyl)methanone
  • Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone

Uniqueness

Azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone is unique due to the presence of two fluorine atoms in the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoromethyl group can enhance metabolic stability and improve the compound’s pharmacokinetic profile.

Properties

IUPAC Name

azepan-1-yl-(4,5-difluoro-2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-10-8-12(15)13(16)9-11(10)14(18)17-6-4-2-3-5-7-17/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQWXZJHXFUJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCCCCC2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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